3-(N-Ethylsulfamoyl)benzoic acid
Overview
Description
3-(N-Ethylsulfamoyl)benzoic acid: is an organic compound with the molecular formula C9H11NO4S It is characterized by the presence of a benzoic acid core substituted with an N-ethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Ethylsulfamoyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives followed by the introduction of an ethyl group. One common method involves the reaction of benzoic acid with ethylamine and sulfur trioxide to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(N-Ethylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
3-(N-Ethylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(N-Ethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 3-(Methylsulfamoyl)benzoic acid
- 4-(N-Ethylsulfamoyl)benzoic acid
- 3-(N-Propylsulfamoyl)benzoic acid
Comparison: 3-(N-Ethylsulfamoyl)benzoic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. Compared to its methyl or propyl counterparts, the ethyl group may provide different steric and electronic effects, potentially leading to variations in its chemical and biological properties .
Biological Activity
3-(N-Ethylsulfamoyl)benzoic acid (CAS Number: 7326-74-1) is a benzoic acid derivative characterized by the presence of a sulfamoyl group. This compound has garnered interest due to its potential biological activities and pharmacological applications. The sulfamoyl moiety can mimic sulfate esters, which play significant roles in various biological processes, including enzyme interactions and receptor binding. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound includes:
- Benzoic Acid Backbone : Provides a stable platform for biological interactions.
- Sulfamoyl Group : Enhances solubility and may facilitate binding to biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit antibacterial and antifungal properties . These compounds are often utilized as preservatives in food and pharmaceuticals due to their effectiveness against a range of microorganisms .
Lipid Metabolism Modulation
Studies have shown that this compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and energy homeostasis. This interaction suggests potential therapeutic applications in managing metabolic disorders .
Enzyme Interactions
The compound's structural features allow it to interact with various enzymes, influencing metabolic pathways. For instance, it may inhibit cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory responses and lipid metabolism .
Study on Protein Degradation Pathways
A significant study evaluated the effects of benzoic acid derivatives on protein degradation systems. It was found that certain derivatives could enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Although specific data on this compound was not detailed, the findings suggest that similar compounds can modulate these critical cellular processes .
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of various benzoic acid derivatives, including this compound. These studies typically involve cancer cell lines and normal fibroblasts to determine selective toxicity. The results indicate that while some derivatives exhibit significant cytotoxicity against cancer cells, they maintain low toxicity towards normal cells, highlighting their potential for targeted cancer therapies .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 | 0.86 |
3-(Piperidin-1-ylsulfonyl)benzoic acid | 7311-93-5 | 0.86 |
4-Chloro-3-sulfamoylbenzoic acid | 1205-30-7 | 0.72 |
N,4-Dimethylbenzenesulfonamide | 640-61-9 | 0.73 |
Methyl 3-benzenesulfonamidobenzoate | 107922-46-3 | 0.72 |
This table illustrates the structural similarities among various sulfamoylbenzoic acids, indicating that modifications to the sulfamoyl group can significantly influence biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
3-(ethylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQZYZFUALLUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275572 | |
Record name | 3-(Ethylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7326-74-1 | |
Record name | 3-[(Ethylamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7326-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Ethylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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